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Compound of Interest

Compound Name: 3-(5-Bromothiazol-2-yloxy)phenol

CAS No.: 904961-08-6

Cat. No.: B3030427 Get Quote

Executive Summary & Strategic Positioning
In the development of thiazole-based pharmacophores, the precise arrangement of hydrogen

bond donors (HBD) and halogen bond donors (XBD) dictates bioavailability and target affinity.

[1] 3-(5-Bromothiazol-2-yloxy)phenol represents a critical "hybrid" scaffold.[2] Unlike simple

thiazoles, it combines a phenolic H-bond donor with a polarized bromine atom, enabling a dual-

mode interaction profile (Hydrogen Bonding + Halogen Bonding).[3]

This guide provides a comparative structural analysis framework. It contrasts the target

molecule against its regioisomer (4-substituted analog) and its non-halogenated precursor,

utilizing crystallographic data standards to validate experimental results.

Comparative Performance Analysis
To rigorously evaluate the target compound, we compare it against two established alternatives

in the thiazolyl-ether class.

The Alternatives
Alternative A (Regioisomer):4-(5-Bromothiazol-2-yloxy)phenol.[2][1] The para-substituted

analog.
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Alternative B (Non-Halogenated):3-(Thiazol-2-yloxy)phenol.[1] The core scaffold without the

bromine atom.[1]

Comparative Matrix: Crystallographic &
Physicochemical Properties
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Feature
Target: 3-(5-
Bromothiazol-2-
yloxy)phenol

Alt A: 4-(5-
Bromothiazol-2-
yloxy)phenol

Alt B: 3-(Thiazol-2-
yloxy)phenol

Crystal Packing

Symmetry

Lower Symmetry

(Predicted): The meta-

substitution often

disrupts planar

stacking, leading to

lower melting points

and higher solubility in

polar aprotic solvents.

[2]

High Symmetry: Para-

substitution favors

linear packing and

centrosymmetric

space groups (e.g.,

P21/c), often resulting

in higher lattice

energy.[1][3]

Moderate: Lacks the

heavy atom (Br)

anchor, relying solely

on H-bonding

(OH[1]···N).

Halogen Bonding (X-

Bond)

High Potential: The

C5-Br is activated by

the electron-

withdrawing ether

oxygen.[2] Expect C-

Br···N or C-Br···O

contacts (~2.9–3.2 Å).

[1]

High Potential: Similar

X-bond strength, but

the linear geometry

may favor head-to-tail

Br[2]···Br interactions.

[1]

None: Absence of Br

eliminates the

-hole interaction,

reducing lipophilicity

and membrane

permeability potential.

Density (

)

High (~1.8–1.9 g/cm³):

Bromine contributes

significantly to unit cell

mass.[1][3]

High (~1.8–1.9 g/cm³):

Comparable to target.

[1]

Low (~1.3–1.4 g/cm³):

Significantly lower

packing density due to

absence of heavy

halogen.[1]

Solubility Profile

Enhanced: Meta-OH

placement often

disrupts lattice energy

more than para-OH,

improving dissolution

rates in DMSO/MeOH.

[2]

Restricted: High lattice

energy often

correlates with poor

aqueous/organic

solubility.[2][1]

High: Lower molecular

weight and lack of

hydrophobic Br

improves aqueous

solubility but reduces

metabolic stability.[1]

Experimental Protocols
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A. Synthesis & Purification (Self-Validating Workflow)
Rationale: High-quality single crystals require >99% purity.[2] Trace isomers (like the 4-

substituted byproduct) will poison crystal growth.[2][1]

Reagents: Resorcinol (1.2 eq), 2,5-Dibromothiazole (1.0 eq),

(2.0 eq), DMF (anhydrous).[1][3]

Reaction: Heat at 80°C for 6 hours. The 2-position of thiazole is highly electrophilic; the 5-Br

is unreactive under these conditions (

mechanism).[2]

Validation Check: TLC (Hexane:EtOAc 3:1). The product should be less polar than resorcinol

but more polar than the dibromothiazole starting material.

Purification: Column chromatography (Silica gel). Recrystallize the solid product from

Ethanol/Water (80:20) to remove trace salts.[1]

B. Crystallization Strategy (Slow Evaporation)
Rationale: Rapid precipitation yields powders.[1] We need single crystals for XRD.

Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Acetone (good solubility) or

Acetonitrile (favors dipolar alignment).[1]

Vessel: Use a narrow scintillation vial.

Control: Cover with Parafilm and pierce 3-4 small holes to regulate evaporation rate (target:

3-5 days).

Observation: Harvest block-like or prismatic crystals when solvent volume reduces by 50%.

C. X-Ray Diffraction Data Collection
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the heavy Bromine

atom.
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Source: Mo-K

(

Å). Preferred over Cu-source to minimize absorption by Bromine.[2]

Structural Validation Metrics (Reference Data)
When solving the structure (using SHELXT/SHELXL), compare your refined parameters

against these established ranges for thiazole derivatives to ensure chemical plausibility.

Table: Reference Bond Geometries (Derived from CSD Statistics)

Bond Type Typical Length (Å) Interpretation

C(Thiazole)-Br 1.86 – 1.89

Shorter than aryl-Br (1.90 Å)

due to heteroaromatic electron

withdrawal.[2][1]

C(Thiazole)-S 1.71 – 1.74 Essential for ring aromaticity.

C(Thiazole)-O 1.34 – 1.36

Indicates partial double-bond

character (conjugation into the

ring).[2][1]

C(Phenyl)-O 1.38 – 1.41 Typical ether linkage.[2][1]

C-O-C Angle 117° – 120°
Expanded angle due to steric

repulsion between the rings.[1]

Visualization of Pathways & Interactions[4]
A. Synthesis & Interaction Logic
The following diagram illustrates the synthesis flow and the competing intermolecular forces

you must analyze in the crystal lattice.
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Synthesis Crystal Lattice Forces
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H-Bonding
(OH···N)Primary

Force

Halogen Bonding
(C-Br···N / O)

Directional
Anchor

Pi-Pi Stacking
(Thiazole···Phenyl)

Packing
Stabilizer

Click to download full resolution via product page

Caption: Synthesis pathway via SNAr substitution and the hierarchy of intermolecular forces

determining the crystal lattice.

B. Halogen Bonding Geometry (Analysis Guide)
When analyzing your structure, look for this specific motif. The Bromine

-hole is highly directional.[2]
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Bromine (Br)
[Sigma Hole Donor]

Nitrogen (N)
[Electron Acceptor]

Type II Halogen Bond
(< 3.4 Å)

Interaction Angle
(C-Br···N) ~170-180°

Click to download full resolution via product page

Caption: Geometric criteria for identifying Type II Halogen Bonding in the crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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